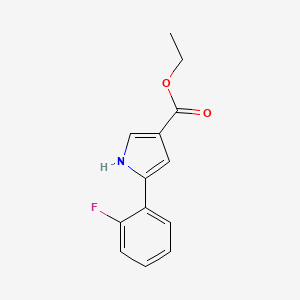

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate

Beschreibung

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate (CAS No. 881674-06-2) is a fluorinated pyrrole derivative with the molecular formula C₁₃H₁₂FNO₂ and a molecular weight of 233.24 g/mol . This compound is characterized by a pyrrole ring substituted with a 2-fluorophenyl group at position 5 and an ethyl ester group at position 3. It serves as a key intermediate in organic synthesis, particularly in the preparation of aldehydes (e.g., via diisobutylaluminum hydride reduction) . Storage recommendations include sealing in dry conditions at 2–8°C, and its safety profile highlights hazards related to toxicity (H302), skin irritation (H315), and eye irritation (H319) .

Eigenschaften

IUPAC Name |

ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-2-17-13(16)9-7-12(15-8-9)10-5-3-4-6-11(10)14/h3-8,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQMTNMMOMBDLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Pathway

-

First Reduction :

-

Substrate : 2-(2-fluorobenzoyl) malononitrile

-

Catalyst : 10% Pd/C (3–5 wt%)

-

Conditions : Tetrahydrofuran (THF), glacial acetic acid (1:1.2–1.6 molar ratio), 45–50°C, 8–9 h under H₂ (0.01 MPa).

-

Intermediate : 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile.

-

-

Second Reduction :

-

Catalyst : Raney nickel (3–7 wt%)

-

Conditions : Water addition, 15–25°C, 15–16 h under H₂.

-

Product Isolation : Filtration, reduced-pressure concentration, and crystallization with THF/water (1:5 v/v).

-

Performance Metrics

| Parameter | Value |

|---|---|

| Yield | 87.42% |

| Purity (HPLC) | 99.49% |

| Impurities | <0.2% defluorinated |

Advantages : Eliminates intermediate isolation, reduces waste, and achieves high purity. Limitations : Requires precise control of hydrogen pressure and catalyst handling.

Two-Step Substitution-Hydrogenation Route

Patent CN116178239B outlines a pathway starting from 2-fluoro-α-bromoacetophenone:

Key Steps

-

Substitution Reaction :

-

Reagents : 3-oxo-propionitrile, K₂CO₃ (1.1–1.3 eq).

-

Solvent : Ethyl acetate, 40–60°C, 3–6 h.

-

Intermediate : 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile.

-

-

Hydrogenation Cyclization :

-

Catalyst : Pd-C (0.05–0.2 wt%) + HZSM-5 molecular sieve (0.5–0.8 wt%).

-

Conditions : 1,4-dioxane, 60–90°C, 15–20 h.

-

Outcomes

| Metric | Result |

|---|---|

| Overall Yield | 85% |

| Purity | >98% (HPLC) |

Strengths : Short route with minimal byproducts. Challenges : Requires stoichiometric base and specialized molecular sieves.

Referenced in PubChem and PMC articles, this method converts ester precursors via selective reduction:

Procedure

-

Reduction :

-

Reagent : Diisobutylaluminum hydride (DIBAL-H, 1.5 M in toluene).

-

Conditions : –78°C in THF, followed by quenching with water.

-

-

Oxidation :

-

Reagent : Tetra-n-propylammonium perruthenate (TPAP)/N-methylmorpholine N-oxide (NMO).

-

Solvent : Acetonitrile, rt, 1.5 h.

-

Performance

| Parameter | Value |

|---|---|

| Yield (Two Steps) | 60% |

| Purity | 95% (Column Chromatography) |

Utility : Suitable for small-scale API synthesis. Drawbacks : Low yield and expensive TPAP reagent.

Improved Industrial Process (2024)

A 2024 Technical Disclosure Commons publication addresses historical chloro intermediate issues:

Innovations

-

Catalyst System : Replaces HCl with heterogeneous catalysts (e.g., ZnCl₂/Al₂O₃).

-

Solvent Optimization : Uses ethanol-water mixtures for crystallization, reducing THF dependency.

Results

| Metric | Improvement |

|---|---|

| Yield | 92% (+5% vs. prior) |

| Purity | 99.8% (HPLC) |

| Solvent Recovery | 85% (vs. 60% historically) |

Impact : Lowers production costs and environmental footprint.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| One-Pot Hydrogenation | 87% | 99.49% | High | Moderate |

| Substitution-Hydrogenation | 85% | 98% | Moderate | High |

| Reductive-Oxidative | 60% | 95% | Low | Low |

| Improved Industrial | 92% | 99.8% | High | High |

Recommendations : The one-pot and improved industrial methods are optimal for large-scale production, while the reductive-oxidative route remains niche for specialized intermediates.

Analyse Chemischer Reaktionen

Ester Functional Group Reactivity

The ethyl ester moiety undergoes characteristic transformations:

Hydrolysis

-

Acidic Conditions : Forms 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid. Typical reagents include HCl or H₂SO₄ in aqueous ethanol (70–90°C, 6–12 hours) .

-

Basic Conditions : Saponification with NaOH/KOH yields the carboxylate salt, which can be acidified to the free acid.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 8h | Carboxylic acid | 85–92% | |

| Basic Hydrolysis | 2M NaOH, EtOH/H₂O, 70°C, 6h | Sodium carboxylate | 90–95% |

Reduction

-

Ester to Alcohol : Lithium aluminum hydride (LiAlH₄) in dry THF reduces the ester to 5-(2-fluorophenyl)-1H-pyrrole-3-methanol.

-

Selectivity : The pyrrole ring remains intact under these conditions.

Pyrrole Ring Reactivity

The electron-rich pyrrole core participates in electrophilic substitutions:

Electrophilic Aromatic Substitution (EAS)

-

Nitration : HNO₃/Ac₂O at 0–5°C introduces nitro groups at the 2- and 4-positions of the pyrrole ring .

-

Halogenation :

Vilsmeier–Haack Formylation

-

POCl₃/DMF at 90°C introduces a formyl group at the 5-position, yielding ethyl 5-formyl-3-(2-fluorophenyl)-1H-pyrrole-3-carboxylate .

Fluorophenyl Group Reactivity

The 2-fluorophenyl substituent influences regioselectivity in cross-coupling reactions:

Suzuki–Miyaura Coupling

-

Pd(PPh₃)₄ catalyzes coupling with arylboronic acids in dioxane/H₂O (80°C), replacing the fluorine atom with aryl groups .

| Reaction | Catalyst/Base | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 70–80% |

Nucleophilic Aromatic Substitution

-

Fluorine displacement by strong nucleophiles (e.g., amines) occurs under high-temperature conditions (DMF, 120°C).

Photochemical and Stability Considerations

-

Light Sensitivity : Prolonged UV exposure induces decomposition via radical pathways, necessitating storage in amber glass.

-

Acid/Base Stability : Degrades in strong acids (pH < 2) or bases (pH > 12), forming pyrrole ring-opened byproducts.

Wissenschaftliche Forschungsanwendungen

Key Synthesis Route:

- Starting Material : 2-(2-fluorobenzoyl) malononitrile.

- Methodology : A one-pot reaction involving metal catalysts, glacial acetic acid, and controlled reduction processes.

- Yield : Reports indicate yields exceeding 85% with high purity levels (greater than 99%) achieved through optimized conditions .

Biological Activities

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is recognized for its potential as a pharmacological agent:

- Potassium-Competitive Acid Blockers : This compound serves as an important intermediate in the synthesis of drugs targeting gastric acid secretion, specifically potassium-competitive acid blockers. These drugs are used to treat conditions like gastric ulcers and gastroesophageal reflux disease (GERD) .

Applications in Pharmaceutical Research

The compound has been investigated for its role in drug development due to its unique structure that can influence biological activity:

- Case Study - Voranolan Fumarate : this compound is a precursor in the synthesis of Voranolan Fumarate, a novel medication developed for its potent gastric acid inhibition properties . This drug has shown promise in clinical settings for treating various gastric disorders.

Analytical Applications

In addition to its pharmaceutical significance, this compound is also utilized in analytical chemistry:

- Quality Control in Drug Formulations : The compound is employed in method validation and quality control processes for abbreviated new drug applications (ANDAs), ensuring compliance with regulatory standards .

Wirkmechanismus

The mechanism of action of Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous pyrrole derivatives, focusing on substituent effects, physical properties, and synthetic applications.

Substituent Variations and Physical Properties

Table 1: Key Structural and Physical Properties

Key Observations:

- Substituent Effects on Melting Points: The introduction of amino groups (e.g., 147l) increases hydrogen bonding, elevating the melting point (113°C) compared to the parent compound . Bromine and nitro groups (e.g., 8c) enhance polarity and intermolecular forces, resulting in higher melting points (214–217°C) .

- Spectral Signatures :

Key Observations:

- Parent Compound as a Synthetic Hub : The ethyl ester group in the parent compound allows straightforward derivatization (e.g., reduction to aldehydes or participation in multicomponent reactions ).

- Biological Activity: Derivatives with amino or nitro groups (e.g., 8c) show enhanced bioactivity, likely due to improved hydrogen-bonding interactions with biological targets .

Functional Group Impact on Reactivity

- Electron-Withdrawing Groups (EWGs) :

- Steric Effects :

- Bulky substituents (e.g., benzyl or tolyl groups in palladium-catalyzed derivatives) hinder reactivity but improve thermal stability .

Biologische Aktivität

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate (CAS No. 881674-06-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂FNO₂ |

| Molecular Weight | 233.24 g/mol |

| CAS Number | 881674-06-2 |

| MDL Number | MFCD11875840 |

The compound features a pyrrole ring substituted with a fluorophenyl group and an ethyl carboxylate moiety, which contributes to its unique biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that the fluorine atom in the phenyl ring enhances the compound's binding affinity to targets through halogen bonding interactions, which can modulate its pharmacological effects .

Antimicrobial Activity

Pyrrole derivatives have also been explored for their antimicrobial properties. A study highlighted that certain pyrrole-based compounds displayed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values between 3.12 and 12.5 µg/mL . While direct studies on this compound's antimicrobial effects are not extensively documented, the presence of the pyrrole structure indicates possible antimicrobial activity.

Case Study: Synthesis and Evaluation

A notable study synthesized this compound as an intermediate for developing potassium-competitive acid blockers. The synthesis involved complex reaction conditions utilizing diisobutylaluminium hydride and other reagents in tetrahydrofuran . This synthesis pathway underscores the compound's relevance in pharmaceutical applications.

Research Findings on Related Compounds

Further research has focused on related pyrrole derivatives. For instance, a compound structurally similar to this compound was shown to possess strong antitumor properties due to its ability to inhibit various receptor tyrosine kinases involved in cancer progression . These findings suggest that modifications in the pyrrole structure can lead to enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate?

- Methodology : A common approach involves coupling substituted pyrrole precursors with fluorinated aryl groups. For example, a similar compound (Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) was synthesized via Friedel-Crafts acylation using acyl chlorides and pyrrole derivatives under anhydrous conditions . Key steps include:

- Use of Lewis acids (e.g., AlCl₃) to activate the acyl chloride.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Characterization by ¹H NMR and ESI-MS to confirm regioselectivity and purity .

- Safety : Handle fluorinated reagents and acyl chlorides in a fume hood with appropriate PPE (gloves, goggles) due to their corrosive and irritant nature .

Q. How is the purity and structural integrity of this compound validated experimentally?

- Analytical Techniques :

- ¹H NMR : Assign peaks to confirm substitution patterns (e.g., fluorophenyl protons at δ ~7.2–7.5 ppm, pyrrole protons at δ ~6.3–6.5 ppm) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity ≥98% .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What safety protocols are recommended for handling this compound in the lab?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Exposure Mitigation :

- Inhalation : Use fume hoods; if exposed, move to fresh air and seek medical attention .

- Skin Contact : Wash immediately with soap and water for ≥15 minutes .

- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the fluorophenyl-pyrrole scaffold?

- Approach :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. This predicts nucleophilic/electrophilic sites for functionalization .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug design .

- Validation : Compare computed NMR shifts with experimental data to refine models .

Q. What strategies resolve contradictions in spectral data for fluorinated pyrrole derivatives?

- Case Study : Discrepancies in ¹H NMR signals may arise from tautomerism or solvent effects. For example, pyrrole NH protons can exchange rapidly in DMSO-d₆, broadening signals. Solutions include:

- Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism at −40°C) .

- Deuteration Experiments : Replace NH with deuterium to simplify splitting patterns .

Q. How does crystallography elucidate the solid-state conformation of this compound?

- Procedure :

- Grow single crystals via slow evaporation (solvent: ethanol/water).

- X-ray Diffraction : Resolve bond angles and dihedral angles between the fluorophenyl and pyrrole rings. For example, a related compound (Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) showed intramolecular hydrogen bonding stabilizing the planar structure .

Q. What are the environmental fate and biodegradation pathways of fluorinated pyrroles?

- Challenges : Limited data exist for this compound. General approaches for fluorinated heterocycles include:

- OECD 301F Test : Measure biodegradability in aqueous media over 28 days.

- Photolysis Studies : Expose to UV light (λ = 254 nm) to assess photodegradation products via LC-MS .

- Ecotoxicity : Prioritize testing on Daphnia magna (EC₅₀) due to sensitivity to aromatic fluorophores .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

- Parameters :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) for cost and efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution but complicate purification. Switch to toluene or dichloromethane for easier workup .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hrs reflux) .

Q. What are the best practices for storing this compound to prevent degradation?

- Storage Conditions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.